4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
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Overview
Description
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a complex organic compound that features a quinazoline core, a piperazine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 3-methoxyphenyl group through a nucleophilic substitution reaction.
Attachment of the Hexyl Chain: The functionalized piperazine is then reacted with a hexyl chain containing a reactive group (e.g., a halide) to form the intermediate compound.
Formation of the Quinazoline Core: The intermediate is then reacted with a quinazoline derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biology: It is used in studies related to cell signaling pathways and molecular mechanisms of disease.
Industry: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is unique due to its specific combination of a quinazoline core, a piperazine ring, and a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H31N5O2S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H31N5O2S/c1-32-20-9-7-8-19(18-20)29-14-16-30(17-15-29)23(31)12-3-2-6-13-26-24-21-10-4-5-11-22(21)27-25(33)28-24/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H2,26,27,28,33) |
InChI Key |
DBNFHJVQEYBEQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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